

# physical and chemical properties of 7-Bromo-1H-pyrazolo[3,4-c]pyridine

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## Compound of Interest

**Compound Name:** 7-Bromo-1H-pyrazolo[3,4-c]pyridine

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An In-depth Technical Guide to **7-Bromo-1H-pyrazolo[3,4-c]pyridine**: Properties, Synthesis, and Applications

## Introduction

**7-Bromo-1H-pyrazolo[3,4-c]pyridine** is a heterocyclic compound belonging to the pyrazolopyridine family. These bicyclic structures, formed by the fusion of pyrazole and pyridine rings, are of significant interest to medicinal chemists.<sup>[1][2]</sup> Their structural resemblance to endogenous purine bases makes them attractive scaffolds for designing molecules that can interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.<sup>[3]</sup> Consequently, pyrazolopyridine derivatives are actively investigated in drug discovery programs for various therapeutic areas, including oncology and inflammatory diseases.<sup>[4][5]</sup>

This guide provides a comprehensive overview of the core physical and chemical properties of **7-Bromo-1H-pyrazolo[3,4-c]pyridine**, its synthesis, reactivity, and handling protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile chemical building block.

## Core Molecular and Physicochemical Properties

The fundamental identity of **7-Bromo-1H-pyrazolo[3,4-c]pyridine** is defined by its molecular structure and resulting physicochemical properties. The presence of the bromine atom and the specific arrangement of nitrogen atoms in the fused rings govern its reactivity, solubility, and potential for intermolecular interactions.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrN <sub>3</sub>	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	198.02 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	957760-11-1	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Appearance	Solid	
Topological Polar Surface Area (TPSA)	41.57 Å <sup>2</sup>	<a href="#">[6]</a>
LogP (calculated)	1.7204	<a href="#">[6]</a>
Hydrogen Bond Donors	1	<a href="#">[6]</a>
Hydrogen Bond Acceptors	2	<a href="#">[6]</a>
Rotatable Bonds	0	<a href="#">[6]</a>

These computed properties suggest that the molecule possesses a moderate degree of lipophilicity and is capable of participating in hydrogen bonding, which are critical characteristics for drug candidates influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.

## Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR is a primary technique for structural elucidation. While specific spectral data for **7-Bromo-1H-pyrazolo[3,4-c]pyridine** is available from commercial suppliers, a representative spectrum for the parent 1H-pyrazolo[4,3-c]pyridine would show characteristic signals for the aromatic protons on both

the pyrazole and pyridine rings.[10][11] The chemical shifts and coupling constants of these protons are sensitive to the electronic effects of the bromine substituent.

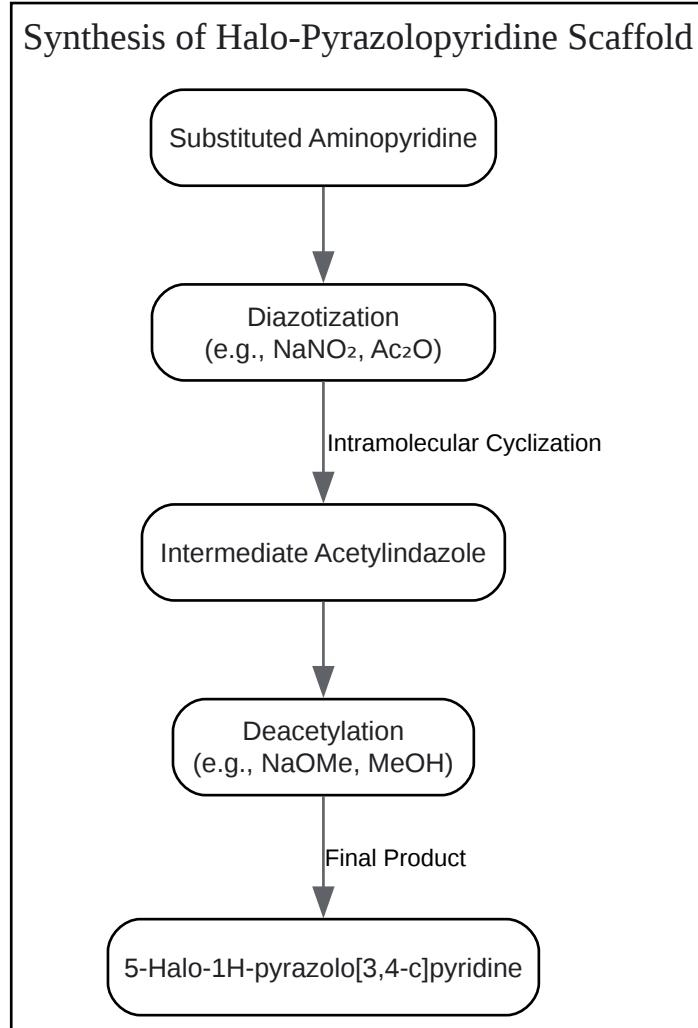
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For **7-Bromo-1H-pyrazolo[3,4-c]pyridine**, the expected molecular ion peak  $[M+H]^+$  would be observed around m/z 198, corresponding to its molecular weight.[10] The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity peaks for M and M+2) would also be a key identifying feature.

## Synthesis and Chemical Reactivity

The synthesis of the pyrazolo[3,4-c]pyridine core is a critical aspect of its utility. A general and efficient route has been developed, which allows for the creation of halogenated scaffolds like the 7-bromo derivative. This scaffold is not merely a final product but a versatile intermediate designed for subsequent elaboration.

## General Synthetic Workflow

The synthesis often starts from readily available pyridines. A common strategy involves the diazotization of an aminopyridine precursor followed by an intramolecular cyclization. A recently reported procedure provides access to 5-halo-1H-pyrazolo[3,4-c]pyridines, which is analogous to the synthesis of the 7-bromo isomer.[3]



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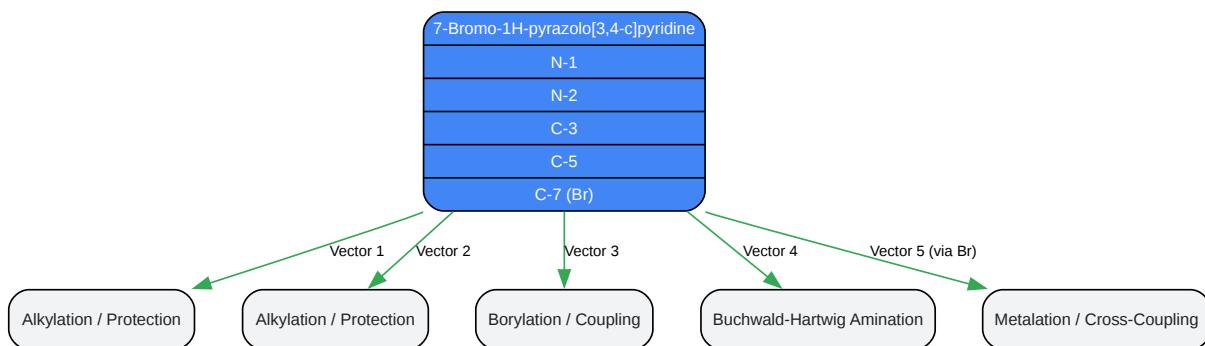
Caption: General synthesis of a halo-pyrazolo[3,4-c]pyridine scaffold.

## Reactivity and Vectorial Functionalization

The true value of **7-Bromo-1H-pyrazolo[3,4-c]pyridine** lies in its potential for selective, late-stage functionalization. The different positions on the bicyclic core (the two nitrogen atoms and the available carbon atoms) can be modified to explore the chemical space around the scaffold, a key strategy in fragment-based drug discovery (FBDD).<sup>[3]</sup>

- **N-1 and N-2 Positions:** The pyrazole nitrogens can be selectively alkylated or protected. The choice of reaction conditions and protecting groups allows chemists to direct subsequent reactions to other parts of the molecule.<sup>[3]</sup>

- **C-7 Position:** The bromine atom at the C-7 position is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Negishi couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, enabling the exploration of structure-activity relationships (SAR).<sup>[3]</sup>
- **Other Carbon Positions (C-3, C-5):** Other positions on the ring system can be functionalized through methods like selective metalation followed by quenching with an electrophile.<sup>[3]</sup>



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Caption: Key reaction vectors for functionalizing the pyrazolo[3,4-c]pyridine core.

## Safety and Handling

As with any laboratory chemical, proper handling of **7-Bromo-1H-pyrazolo[3,4-c]pyridine** is essential. The compound is classified as acutely toxic if swallowed.

Safety Aspect	Information	Source(s)
GHS Pictogram	GHS06 (Skull and Crossbones)	
Signal Word	Danger	
Hazard Statements	H301: Toxic if swallowed.	
Precautionary Statements	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.	[12]
Storage Conditions	Store in a cool, well-ventilated area. Keep container tightly closed. It may be light-sensitive and should be stored under an inert atmosphere (e.g., Argon).	[13]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or fume hood.	[13][14]
In case of Exposure	Skin: Drench the affected skin with running water. Eyes: Bathe the eye with running water for 15 minutes. Ingestion: Wash out mouth with water; do not induce vomiting. Seek immediate medical attention.	[13]
Chemical Stability	Stable under recommended storage conditions. Avoid heat	[13]

and light.

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Incompatible Materials	Strong oxidizing agents, strong acids.	[13]
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## Experimental Protocol: Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold

The following protocol is adapted from the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine and serves as a representative example of the methodology used to create these scaffolds.[\[3\]](#)

**Objective:** To synthesize a 5-halo-1H-pyrazolo[3,4-c]pyridine via diazotization and cyclization of a substituted aminopyridine, followed by deacetylation.

### Materials:

- 3-amino-2,6-dihalopyridine
- Acetic anhydride ( $\text{Ac}_2\text{O}$ )
- Sodium nitrite ( $\text{NaNO}_2$ )
- Dichloroethane (DCE)
- Sodium methoxide ( $\text{NaOMe}$ )
- Methanol ( $\text{MeOH}$ )
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

### Procedure:

- Step 1: Diazotization and Cyclization a. To a solution of the starting 3-amino-2,6-dihalopyridine in dichloroethane (DCE), add acetic anhydride. b. Stir the mixture at room temperature. c. Add sodium nitrite ( $\text{NaNO}_2$ ) portion-wise, controlling the temperature as the reaction can be exothermic. d. After the addition is complete, heat the reaction mixture (e.g.,

to 90 °C) and stir for several hours (e.g., 20 hours) until the reaction is complete as monitored by TLC or LC-MS. e. Upon completion, cool the reaction mixture to room temperature. f. The intermediate, 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, can often be isolated by simply removing the solvent under reduced pressure without the need for further purification.

- Step 2: Deacetylation a. Dissolve the crude acetylated intermediate from Step 1 in methanol (MeOH). b. Add a solution of sodium methoxide (NaOMe) in methanol to the mixture. c. Stir the reaction at room temperature for approximately 1 hour. d. Monitor the reaction by TLC or LC-MS to confirm the removal of the acetyl group. e. Once the reaction is complete, neutralize the mixture carefully with an acid (e.g., acetic acid or dilute HCl). f. Remove the solvent under reduced pressure. g. The resulting residue can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over a drying agent (e.g., MgSO<sub>4</sub>), filtered, and concentrated to yield the final 5-halo-1H-pyrazolo[3,4-c]pyridine product.

**Causality and Insights:** The use of dichloroethane as a co-solvent enhances the scalability and safety of the reaction.<sup>[3]</sup> The two-step procedure, involving the formation of a stable acetylated intermediate followed by a simple deacetylation, provides a robust and high-yielding route to the desired heterocyclic scaffold. This method avoids the isolation of potentially unstable diazonium salts.

## Conclusion

**7-Bromo-1H-pyrazolo[3,4-c]pyridine** is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its synthesis is well-established, and its chemical structure is primed for diverse functionalization, allowing for the systematic exploration of chemical space. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in research and development endeavors. The strategic application of this scaffold will likely continue to contribute to the discovery of novel bioactive compounds.

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